molecular formula C29H29N3O5 B15292405 N-tert-Butyloxycarbonyl N-Methyl Nintedanib

N-tert-Butyloxycarbonyl N-Methyl Nintedanib

Cat. No.: B15292405
M. Wt: 499.6 g/mol
InChI Key: ZAGXDWAKBCDNRH-UHFFFAOYSA-N
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Description

N-tert-Butyloxycarbonyl N-Methyl Nintedanib is a compound that combines the properties of Nintedanib, a tyrosine kinase inhibitor, with the protective N-tert-Butyloxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyloxycarbonyl N-Methyl Nintedanib typically involves the protection of the amino group of Nintedanib with the Boc group. This can be achieved by reacting Nintedanib with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyloxycarbonyl N-Methyl Nintedanib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected Nintedanib and various substituted derivatives, depending on the reagents used in the substitution reactions.

Mechanism of Action

The mechanism of action of N-tert-Butyloxycarbonyl N-Methyl Nintedanib involves the inhibition of multiple tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can reduce the proliferation of cancer cells and the progression of fibrotic diseases . The Boc group serves as a protective group that can be removed under specific conditions to activate the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyloxycarbonyl N-Methyl Nintedanib is unique due to its combination of the therapeutic properties of Nintedanib with the protective Boc group, which allows for controlled activation and targeted delivery in medicinal applications. This makes it a valuable compound in the development of new therapeutic agents.

Properties

Molecular Formula

C29H29N3O5

Molecular Weight

499.6 g/mol

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

InChI

InChI=1S/C29H29N3O5/c1-29(2,3)37-28(35)32(4)21-14-12-20(13-15-21)30-25(18-9-7-6-8-10-18)24-22-16-11-19(27(34)36-5)17-23(22)31-26(24)33/h6-17,31,33H,1-5H3

InChI Key

ZAGXDWAKBCDNRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O

Origin of Product

United States

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